molecular formula C19H28N2O5 B15359436 tert-butyl (3S,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate

tert-butyl (3S,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate

Cat. No.: B15359436
M. Wt: 364.4 g/mol
InChI Key: WZWYUEFDQYWAAK-JKSUJKDBSA-N
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Description

tert-Butyl (3S,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butyl carbamate group at position 1, a benzyloxycarbonyl (Cbz)-protected amino group at position 3 (S-configuration), and a hydroxyl group at position 6 (R-configuration). Its molecular formula is C₁₉H₂₈N₂O₅ (molecular weight: 364.44 g/mol), and it is primarily used as a chiral intermediate in pharmaceutical synthesis and peptide chemistry . The stereochemical arrangement at positions 3 and 6 renders it distinct in reactivity and biological interactions compared to diastereomers and structural analogs.

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

tert-butyl (3R,6S)-3-hydroxy-6-(phenylmethoxycarbonylamino)azepane-1-carboxylate

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-11-15(9-10-16(22)12-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23)/t15-,16+/m0/s1

InChI Key

WZWYUEFDQYWAAK-JKSUJKDBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC[C@H](C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC(C1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
tert-Butyl (3S,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate C₁₉H₂₈N₂O₅ 364.44 Chiral Cbz-protected amino and hydroxyl groups; (3S,6R) configuration Peptide synthesis, chiral intermediates
tert-Butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate C₁₉H₂₈N₂O₅ 364.44 Diastereomer with (3R,6R) configuration Stereoselective reactions
tert-Butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate C₁₂H₂₁F₂NO₃ 277.30 (estimated) Fluorine substitution; no amino group Fluorinated drug intermediates
tert-Butyl (3R,5R,6S)-3,6-diphenyl-1-oxa-7-azaspiro[4.5]decane-7-carboxylate C₂₅H₃₁NO₃ 393.53 Spiro ring system; phenyl substituents Lipophilic target binding

Key Research Findings

Stereochemical Influence : The (3S,6R) configuration of the target compound optimizes hydrogen-bonding interactions in enzyme-active sites, as inferred from analogs like (3R,6R) and (3S,6S) derivatives .

Fluorine Substitution : The 3,3-difluoro analog () exhibits enhanced stability under acidic conditions, making it preferable for late-stage fluorination strategies .

Spiro Systems : The spiro compound () demonstrates high synthetic yields (60–70%), highlighting scalability for complex heterocycles in drug discovery .

Preparation Methods

Introduction of the Benzyloxycarbonyl (Cbz) Group

The Cbz-protected amine at C3 is typically introduced via reaction with benzyl chloroformate (Cbz-Cl). In a biphasic system (e.g., dichloromethane-water), the free amine reacts with Cbz-Cl in the presence of a mild base (e.g., sodium bicarbonate), yielding the carbamate. For example, tert-butyl 4-aminopiperazine-1-carboxylate undergoes Cbz protection using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, achieving 88% yield.

tert-Butyl Carbamate (Boc) Protection

The azepane nitrogen is safeguarded as a Boc group early in the synthesis. Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP) is a standard protocol. Post-functionalization, the Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), exposing the secondary amine for subsequent reactions.

Hydroxylation at C6

The C6 hydroxyl group is introduced via stereoselective reduction of a ketone precursor. Sodium borohydride (NaBH₄) with chiral additives (e.g., (R)-Me-CBS) achieves high diastereoselectivity, yielding the (6R)-alcohol. Alternatively, Sharpless asymmetric dihydroxylation of a vinyl-azepane intermediate installs vicinal diols, though selective protection is required to isolate the C6 hydroxyl.

Key Synthetic Routes and Data

Route 1: Lactam Hydrogenation

  • Lactam Formation : Cyclohexenone is converted to a bicyclic lactam via Beckmann rearrangement.
  • Asymmetric Hydrogenation : Using [Rh(COD)(DuPHOS)]⁺BF₄⁻, the ketone is reduced to (6R)-alcohol (95% ee).
  • Cbz Protection : Reaction with Cbz-Cl in dichloromethane (88% yield).
  • Boc Protection : Boc₂O in THF/DMAP (quantitative).
Step Conditions Yield
1 H₂SO₄, 100°C 75%
2 Rh-DuPHOS, H₂ 90%
3 Cbz-Cl, NaHCO₃ 88%
4 Boc₂O, DMAP >95%

Route 2: Epoxide Ring-Opening

  • Epoxidation : Olefinic azepane treated with m-CPBA forms epoxide.
  • Nucleophilic Opening : Water opens the epoxide, yielding diol (dr 3:1).
  • Selective Protection : Acetonide protects C3/C5 diol; C6 hydroxyl remains free.
  • Cbz/Boc Installation : Sequential protection as above.

Green Chemistry Considerations

Modern syntheses prioritize sustainability. The patent WO2014203045A1 highlights replacing pyrophoric methoxydiethylborane with safer borane complexes. Similarly, aqueous workup steps in Route 1 minimize organic waste.

Analytical Validation

  • NMR Spectroscopy : Key for confirming stereochemistry. For tert-butyl 4-aminopiperazine-1-carboxylate derivatives, ¹H NMR shows characteristic Boc tert-butyl singlet at δ 1.46 ppm.
  • LCMS : Molecular ion peaks (e.g., m/z 469.9 [M+1] for bromo-fluoro intermediates) ensure intermediate purity.

Industrial-Scale Challenges

  • Cost of Chiral Catalysts : Rhodium-based systems are expensive; enzymatic methods offer cheaper alternatives.
  • Purification : Column chromatography remains prevalent, though crystallization protocols are under development.

Q & A

Q. What are the key structural features of tert-butyl (3S,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate, and how do they influence its reactivity?

The compound contains a seven-membered azepane ring with a hydroxyl group at C6 and a tert-butyl carbamate group at C1. The (3S,6R) stereochemistry and benzyloxycarbonyl (Cbz) protecting group on the amino moiety contribute to its stereochemical complexity and reactivity. The tert-butyl group enhances steric protection of the carbamate, while the Cbz group facilitates selective deprotection in multi-step syntheses. The hydroxyl group enables hydrogen bonding, critical for interactions in biological systems .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves:

  • Cyclization : Formation of the azepane ring via intramolecular cyclization of a linear precursor.
  • Protection/Deprotection : Use of benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups to protect reactive amines.
  • Stereochemical Control : Chiral auxiliaries or enzymatic resolution to achieve the (3S,6R) configuration. Key reaction conditions include inert atmospheres (e.g., nitrogen) to prevent oxidation and anhydrous solvents (e.g., THF) to avoid hydrolysis .

Q. Which analytical techniques are critical for confirming the compound’s identity and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry and functional groups.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected ~364.4 g/mol).
  • HPLC : Chiral columns assess enantiomeric purity (>98% required for biological studies).
  • X-ray Crystallography : Resolves ambiguities in stereochemical assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments reported for similar azepane derivatives?

Discrepancies may arise from misassignments of axial vs. equatorial substituents or incorrect NOE (Nuclear Overhauser Effect) interpretations. Resolution strategies include:

  • Vibrational Circular Dichroism (VCD) : Directly correlates molecular vibrations with absolute configuration.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data.
  • Crystallographic Data : Single-crystal X-ray structures provide definitive proof of configuration .

Q. What factors influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Reactivity depends on:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Temperature : Lower temperatures (−20°C to 0°C) minimize side reactions.
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates carbamate activation. Monitoring via TLC (Rf tracking) or in-situ IR spectroscopy ensures reaction completion .

Q. What mechanistic hypotheses exist for its potential biological activity?

The hydroxyl and carbamate groups may mimic natural substrates in enzymatic pathways (e.g., protease inhibition). Proposed mechanisms include:

  • Hydrogen Bonding : Interactions with catalytic residues (e.g., serine in hydrolases).
  • Transition-State Mimicry : Stabilization of enzyme intermediates via the azepane ring’s conformational flexibility. SPR (Surface Plasmon Resonance) assays and mutagenesis studies can validate target engagement .

Q. How can researchers address challenges in purifying this compound due to its polar functional groups?

Purification strategies:

  • Column Chromatography : Use of silica gel with gradient elution (hexane/ethyl acetate → methanol).
  • Ion-Exchange Resins : Capture charged impurities via Amberlite® resins.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/heptane) for high recovery .

Q. What computational tools are suitable for modeling its interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Predict binding poses in enzyme active sites.
  • Molecular Dynamics (GROMACS) : Simulate conformational stability in aqueous environments.
  • QSAR Models : Relate substituent effects (e.g., Cbz vs. Fmoc) to bioactivity trends .

Q. How does the choice of protecting groups (e.g., Cbz vs. Boc) impact downstream derivatization?

  • Cbz : Removable via hydrogenolysis (H₂/Pd-C), compatible with acid-sensitive intermediates.
  • Boc : Cleaved under mild acidic conditions (TFA), ideal for base-labile substrates. Comparative studies show Cbz offers better stability in basic conditions, while Boc simplifies orthogonal protection strategies .

Q. What experimental precautions are necessary to mitigate its hygroscopicity during storage?

  • Storage : Under nitrogen or argon in sealed vials with desiccants (e.g., molecular sieves).
  • Handling : Use gloveboxes for moisture-sensitive reactions.
  • Characterization : Karl Fischer titration to quantify residual water content (<0.1% w/w) .

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